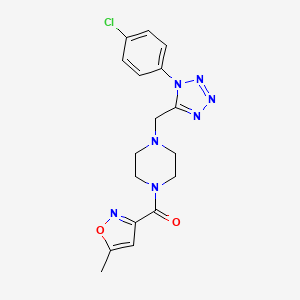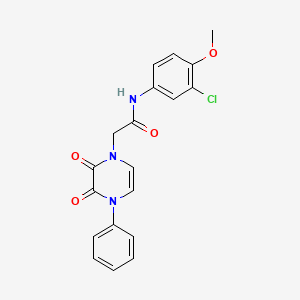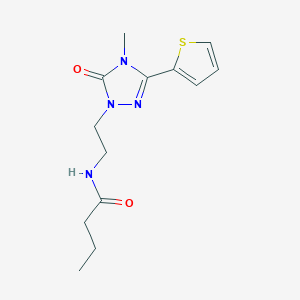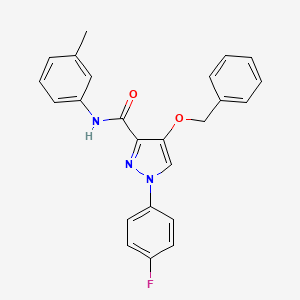![molecular formula C10H17NO6S B2567077 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid CAS No. 1408729-26-9](/img/structure/B2567077.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSES is a sulfhydryl-reactive compound that can modify proteins and peptides, making it a valuable tool for studying protein function and structure.
Scientific Research Applications
Chemistry and Biochemistry of Alpha-Oxoaldehydes
Methylglyoxal in Living Organisms
Methylglyoxal (MG) and glyoxalases play significant roles in metabolic networks, extending from chemistry to biological implications. This comprehensive overview covers MG metabolism and toxicity across various species, highlighting its effects on energy production, free radical generation, and cell killing. It discusses the production of alpha-oxoaldehyde in the environment and its potential as a risk factor and its role in diseases. The paper suggests a shift in the significance of the methylglyoxalase pathway from an essential component for the reductive citric acid cycle in early evolution to a detoxification route in contemporary metabolism, with implications for diabetes and cancer research (Kalapos, 1999).
Biotechnological Production and Recovery
Downstream Processing of Biologically Produced Diols
The review addresses methods for the recovery and purification of 1,3-propanediol and 2,3-butanediol, highlighting the cost challenges associated with separation from fermentation broth. It discusses various separation technologies, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Biotechnological Routes Based on Lactic Acid Production
This article reviews the production of valuable chemicals from lactic acid via biotechnological routes, considering lactic acid as a feedstock for green chemistry. It outlines the potential for producing chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid (Gao, Ma, & Xu, 2011).
Environmental and Safety Applications
Reduction of Cr(VI) to Cr(III) Mediated by Carboxylic Acids
This review focuses on the detoxification process mediated by carboxylic acids for the reduction of toxic Cr(VI) to less harmful Cr(III), highlighting the significance of carboxylic acids in natural environments and industrial effluents. It discusses the mechanisms and efficiency of this reduction process, offering insight into potential remediation strategies for Cr(VI)-contaminated waters and sites (Jiang et al., 2019).
Pharmacological and Therapeutic Applications
Cinnamic Acid Derivatives as Anticancer Agents
This review highlights the medicinal research on cinnamic acid derivatives, emphasizing their underutilization in anticancer research despite their traditional use. It discusses the synthesis and biological evaluation of various cinnamic acid derivatives, suggesting their potential as effective antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Properties of Hydroxycinnamic Acids
This article reviews the structure-activity relationships of hydroxycinnamic acids (HCAs) and their derivatives, focusing on the modifications that influence antioxidant activity. It identifies the ortho-dihydroxy phenyl group (catechol moiety) as crucial for antioxidant activity and discusses the potential of optimizing HCA structures for better antioxidant properties (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(7(12)13)4-5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYVIWHKDHTLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)
![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2567003.png)



![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2567014.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)